molecular formula C5H7BrN2 B1373866 5-bromo-1,4-dimethyl-1H-imidazole CAS No. 861325-16-8

5-bromo-1,4-dimethyl-1H-imidazole

Cat. No.: B1373866
CAS No.: 861325-16-8
M. Wt: 175.03 g/mol
InChI Key: HSWDPTMDFFUMQR-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 4th positions. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,4-dimethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethylimidazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-bromo-2-methyl-1H-imidazole with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of brominating agent and solvent, as well as the reaction temperature and time, are critical factors in ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-dimethylimidazole.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 1,4-Dimethylimidazole.

Scientific Research Applications

5-Bromo-1,4-dimethyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-1,4-dimethyl-1H-imidazole depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity .

In coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,4-dimethyl-1H-imidazole is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity and properties. The bromine atom makes it highly reactive in substitution reactions, while the methyl groups influence its steric and electronic characteristics. These features make it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

5-bromo-1,4-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWDPTMDFFUMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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